molecular formula C8H4FNO3 B13642261 6-fluoro-7-hydroxy-2,3-dihydro-1H-indole-2,3-dione

6-fluoro-7-hydroxy-2,3-dihydro-1H-indole-2,3-dione

Cat. No.: B13642261
M. Wt: 181.12 g/mol
InChI Key: HPVMEVKZAOQBMK-UHFFFAOYSA-N
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Description

6-Fluoro-7-hydroxy-2,3-dihydro-1H-indole-2,3-dione is a synthetic derivative of isatin (1H-indole-2,3-dione), a heterocyclic scaffold identified as an endogenous metabolite in humans and also found in various plant species . The isatin core is a privileged structure in medicinal chemistry, favored for its electron-rich nature and versatility for structural modification at the NH group and the carbonyl groups, leading to enhanced bioavailability and therapeutic efficacy . This specific fluoro- and hydroxy-substituted analogue is of significant interest for constructing novel bioactive molecules with potential applications in antimicrobial and neuropharmacological research. The primary research value of this compound lies in its role as a key synthetic intermediate for developing new antimicrobial agents. Molecular hybridization, which combines the isatin scaffold with other pharmacophores, is a proven strategy to overcome antimicrobial resistance . Isatin-indole hybrids, in particular, have demonstrated potent, broad-spectrum activity against Gram-positive bacteria and fungi, with some derivatives exhibiting efficacy superior to standard drugs like Fluconazole . The fluorine and hydroxy substituents on this core structure are likely to fine-tune its electronic properties, lipophilicity, and binding affinity to biological targets, making it a valuable building block for such hybrid molecules. Furthermore, isatin derivatives show profound relevance in neuropharmacology. They have been investigated as positive allosteric modulators of GABA(B) receptors, which are crucial targets for treating neurodegenerative diseases and schizophrenia . Computational studies and molecular docking on similar compounds suggest that these derivatives can bind effectively to the GABA(B) receptor, potentially enhancing inhibitory neurotransmission with improved selectivity and fewer side effects compared to direct agonists . Researchers can utilize this compound to explore its mechanism of action and binding interactions with such protein targets. This product is intended for use in pharmaceutical development, biological research, and analytical chemistry as a standard. It is supplied For Research Use Only and is not approved for human, veterinary, or household use.

Properties

Molecular Formula

C8H4FNO3

Molecular Weight

181.12 g/mol

IUPAC Name

6-fluoro-7-hydroxy-1H-indole-2,3-dione

InChI

InChI=1S/C8H4FNO3/c9-4-2-1-3-5(7(4)12)10-8(13)6(3)11/h1-2,12H,(H,10,11,13)

InChI Key

HPVMEVKZAOQBMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C(=O)C(=O)N2)O)F

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

  • Isatin (1H-indole-2,3-dione) serves as the primary scaffold.
  • Fluorinated isatin derivatives such as 1-benzyl-5-fluoro-1H-indole-2,3-dione have been synthesized by nucleophilic substitution on halogenated indoles or direct fluorination of isatin cores.
  • Hydroxy substitution at position 7 can be introduced via selective hydroxylation or starting from hydroxy-substituted arylglyoxals in domino reactions.

Synthetic Route Example Based on Domino Reactions

A practical and catalyst-free method involves the domino reaction of arylglyoxals with enamines to form 7-hydroxy-6,7-dihydro-indole-2,3-diones, which can be adapted for fluorinated substrates:

Step Reagents & Conditions Outcome Yield (%)
1 6-Fluoro-substituted arylglyoxal + enamine Formation of 7-hydroxy-6,7-dihydro-indole-2,3-dione derivative Moderate to good
2 Purification and isolation Pure this compound -

This method benefits from mild conditions and avoids heavy metal catalysts.

Alternative Method: Functionalization of Fluorinated Isatin

  • Starting from 5-fluoro-isatin derivatives, hydroxylation at position 7 can be achieved via directed electrophilic substitution or via oxidation methods.
  • Protection of the indole nitrogen (e.g., benzylation) may be employed to improve regioselectivity and yield.

Microwave-Assisted Synthesis for Indolinone Derivatives

Microwave irradiation has been used successfully to accelerate synthesis of 3-alkylidene-2-indolinone derivatives, which are structurally related to the target compound. This method uses water as a solvent and copper nitrate as a catalyst, providing environmentally friendly conditions and high yields.

Parameter Traditional Method Microwave-Assisted Method
Reaction Time Several hours to overnight ~0.5 hours
Solvent Organic solvents (e.g., acetonitrile) Water
Catalyst Various (e.g., ZnCl2, PTSA) Cu(NO3)2·3H2O
Yield Range Moderate to high 34% to 91%

This method can be adapted for fluorinated substrates with appropriate modifications.

Characterization and Purity Assessment

Synthesized compounds are typically characterized by:

Summary Table of Preparation Methods

Methodology Starting Materials Key Reagents/Conditions Advantages Yield Range (%) References
Domino reaction of arylglyoxals with enamines 6-Fluoro-aryl glyoxal, enamines Catalyst-free or iodine-promoted, ethanol solvent Mild, catalyst-free, practical Moderate to good
Functionalization of fluorinated isatin 5-Fluoro-isatin derivatives Electrophilic substitution, protection/deprotection Selective substitution Moderate to high
Microwave-assisted synthesis α-Diazo-β-ketoanilides, substituted anilines Cu(NO3)2·3H2O catalyst, water, microwave irradiation Rapid, eco-friendly, high yield 34 to 91

Chemical Reactions Analysis

Types of Reactions

6-fluoro-7-hydroxy-2,3-dihydro-1H-indole-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-fluoro-7-hydroxy-2,3-dihydro-1H-indole-2,3-dione has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 6-fluoro-7-hydroxy-2,3-dihydro-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The fluorine atom enhances its binding affinity to certain enzymes and receptors, while the hydroxyl group can participate in hydrogen bonding, influencing its biological activity. The compound may inhibit or activate specific enzymes, leading to various biological effects .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares 6-fluoro-7-hydroxy-2,3-dihydro-1H-indole-2,3-dione with key analogs, highlighting substituent effects:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Activities Reference
This compound F (6), OH (7) C₈H₄FNO₃ 181.12 (calc.) Predicted higher polarity due to -OH; moderate logP -
7-Fluoro-6-hydroxy-2,3-dihydro-1H-indole-2,3-dione F (7), OH (6) C₈H₄FNO₃ 181.12 (calc.) Structural isomer; similar polarity, potential solubility differences
5-Fluoro-7-methyl-1H-indole-2,3-dione F (5), CH₃ (7) C₉H₆FNO₂ 179.15 Increased lipophilicity (ClogP ~1.5); methyl enhances metabolic stability
6-Chloro-7-methyl-5-nitro-2,3-dihydro-1H-indole-2,3-dione Cl (6), CH₃ (7), NO₂ (5) C₉H₅ClN₂O₄ 240.60 Nitro group introduces electron-withdrawing effects; potential cytotoxicity
6-Bromo-7-fluoro-2,3-dihydro-1H-indole-2,3-dione Br (6), F (7) C₈H₄BrFNO₂ 260.03 Halogenated analog; bromine increases molecular weight and polarizability
6-Chloro-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole Cl (6), F (7), (CH₃)₂ (3) C₁₀H₁₁ClFN 199.65 Dimethyl group stabilizes the dihydroindole ring; reduced polarity

Biological Activity

6-Fluoro-7-hydroxy-2,3-dihydro-1H-indole-2,3-dione is a derivative of indole, a prominent heterocyclic compound known for its diverse biological activities. This compound has garnered attention in pharmaceutical research due to its potential antiviral, anti-inflammatory, anticancer, and antimicrobial properties. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and comparative analysis with similar compounds.

PropertyValue
CAS No.2770359-68-5
Molecular FormulaC8H4FNO3
Molecular Weight181.1 g/mol
Purity95%

Synthesis

The synthesis of this compound typically involves the following steps:

  • Starting Material : Ortho-fluoroaniline.
  • Formation of Ortho-fluoroaniline Hydrochloride : Reaction with hydrochloric acid.
  • Reaction with Chloral Hydrate and Hydroxylamine Hydrochloride : In the presence of sodium sulfate to yield the desired product.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values are crucial in determining its potency:

MicroorganismMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

These results suggest that the compound could be a promising candidate for developing new antimicrobial agents .

Anticancer Activity

The compound's anticancer potential has been investigated in various cancer cell lines. Preliminary studies indicate that it may induce apoptosis in cancer cells through modulation of key signaling pathways involved in cell proliferation and survival:

  • Mechanism of Action : The compound interacts with specific molecular targets such as enzymes involved in apoptosis and cell cycle regulation.

Case Studies

A recent study evaluated the biological activity of several indole derivatives, including this compound. The findings highlighted its potential as an effective therapeutic agent against resistant bacterial strains and its ability to inhibit tumor growth in preclinical models .

Comparative Analysis

When compared to other indole derivatives, such as 6-bromo-7-fluoro-2,3-dihydro-1H-indole-2,3-dione and 7-fluoroindole derivatives, this compound shows enhanced reactivity and biological activity due to the presence of both fluorine and hydroxyl groups. This unique structure contributes to its superior interaction with biological targets .

Q & A

Q. What are the optimal synthetic routes for 6-fluoro-7-hydroxy-2,3-dihydro-1H-indole-2,3-dione?

  • Methodology : A common approach involves multi-step cyclization and functionalization of indole precursors. For example, fluorinated indoles can be synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) in PEG-400/DMF solvent mixtures, followed by purification using column chromatography (70:30 ethyl acetate/hexane) . Reaction parameters such as temperature (ambient to reflux), stoichiometry of reagents (e.g., CuI as a catalyst), and solvent polarity must be optimized to achieve yields >40% .

Q. How can spectroscopic techniques (NMR, MS) confirm the structure and purity of this compound?

  • Methodology :
  • 1H/13C NMR : Assign peaks based on substituent effects. For instance, fluorine atoms induce deshielding in adjacent protons (e.g., 7-hydroxy group shifts downfield) .
  • 19F NMR : Detects fluorine environments (e.g., singlets for para-fluorine) .
  • FAB-HRMS : Validates molecular weight (±0.001 Da accuracy) and detects isotopic patterns for chlorine/bromine impurities .
  • TLC : Monitors reaction progress using Rf values in ethyl acetate/hexane systems .

Q. What are common impurities in the synthesis of fluorinated indole derivatives, and how are they addressed?

  • Methodology : Impurities like regioisomers or unreacted intermediates arise from incomplete cyclization or side reactions. Strategies include:
  • Chromatographic purification : Gradient elution in silica gel columns to isolate the target compound .
  • Recrystallization : Using polar solvents (e.g., ethanol/water mixtures) to remove hydrophilic byproducts .

Advanced Research Questions

Q. How can computational methods (e.g., quantum chemical calculations) optimize reaction pathways for this compound?

  • Methodology : The ICReDD framework integrates quantum chemical calculations (e.g., DFT for transition-state analysis) with information science to predict optimal reaction conditions. For example, reaction path searches can identify energy barriers for fluorination steps, guiding experimentalists to avoid high-energy intermediates . Machine learning models trained on historical data (e.g., solvent effects, catalyst performance) further narrow experimental parameters .

Q. How do researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

  • Methodology :
  • Factorial Design of Experiments (DoE) : Systematically vary parameters (e.g., solvent, temperature) to identify sources of spectral anomalies .
  • 2D NMR (COSY, NOESY) : Resolve overlapping signals by correlating proton-proton interactions .
  • Isotopic Labeling : Introduce deuterium or 13C labels to trace ambiguous signals .

Q. What strategies enhance reaction yield and selectivity in large-scale synthesis?

  • Methodology :
  • Process Intensification : Use continuous flow reactors to improve heat/mass transfer and reduce side reactions .
  • Design of Experiments (DoE) : Optimize variables (e.g., catalyst loading, stoichiometry) via response surface methodology (RSM) .
  • Membrane Separation : Remove byproducts in real-time using nanofiltration .

Q. How is the biological activity of this compound evaluated against therapeutic targets?

  • Methodology :
  • Molecular Docking : Simulate binding affinities with enzymes (e.g., kinases) using AutoDock or Schrödinger .
  • In Vitro Assays : Test cytotoxicity against cancer cell lines (e.g., IC50 determination via MTT assays) .
  • ADMET Profiling : Predict pharmacokinetics (e.g., bioavailability, metabolic stability) using QSAR models .

Q. How can AI-driven platforms (e.g., COMSOL Multiphysics) model its interactions in biological systems?

  • Methodology :
  • Multiscale Modeling : Combine quantum mechanics (electronic structure) with molecular dynamics (protein-ligand interactions) .
  • Parameter Optimization : AI algorithms adjust diffusion coefficients or binding constants to match experimental data .

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